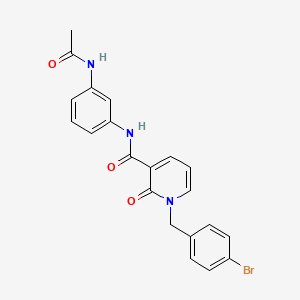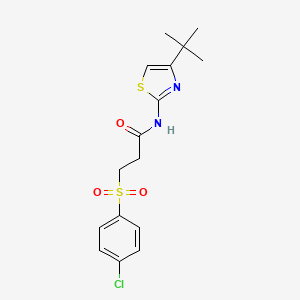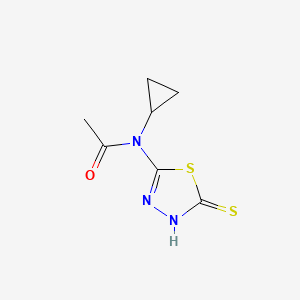![molecular formula C12H11N5O B3016468 N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide CAS No. 2249073-48-9](/img/structure/B3016468.png)
N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MTB and has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of MTB is not fully understood. However, it has been found to modulate various signaling pathways involved in inflammation, pain, and cancer growth. MTB has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, MTB has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
MTB has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. MTB has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, MTB has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MTB in lab experiments is its high purity. The synthesis method has been optimized and yields a high purity product. Additionally, MTB has been studied extensively in animal models and has shown promising results. However, one limitation of using MTB in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of MTB.
Zukünftige Richtungen
There are several future directions for the study of MTB. One potential direction is to further investigate its anti-inflammatory and analgesic properties. MTB has shown promising results in animal models, and further studies are needed to determine its potential use in treating inflammatory and pain-related disorders. Additionally, further studies are needed to determine the optimal dosage and potential side effects of MTB. Another potential direction is to investigate its potential use in treating neurological disorders. MTB has been shown to have neuroprotective effects and improve cognitive function, and further studies are needed to determine its potential use in treating neurological disorders such as Alzheimer's disease. Finally, further studies are needed to determine the potential use of MTB in combination with other drugs for the treatment of cancer. MTB has been found to inhibit the growth of cancer cells, and further studies are needed to determine its potential use in combination with other drugs for the treatment of cancer.
Synthesemethoden
The synthesis of MTB involves the reaction of 2-methyl-5-nitrophenylacetic acid with sodium azide to form 2-methyl-5-azido-phenylacetic acid. The resulting compound is then reacted with propargyl bromide to form N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide. This synthesis method has been optimized and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
MTB has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory and analgesic properties. MTB has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, MTB has been studied for its potential use in treating cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis. MTB has also been studied for its potential use in treating neurological disorders. It has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
N-[2-methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-3-4-12(18)14-11-7-10(6-5-9(11)2)17-8-13-15-16-17/h5-8H,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLCGYJOUXYMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=C(C=CC(=C1)N2C=NN=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1H-1,2,3-benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B3016390.png)

![[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B3016393.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide](/img/structure/B3016399.png)

![Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3016401.png)

![Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3016405.png)
![[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride](/img/structure/B3016406.png)
